molecular formula C11H20N4 B1422864 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane CAS No. 1250183-30-2

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Cat. No.: B1422864
CAS No.: 1250183-30-2
M. Wt: 208.3 g/mol
InChI Key: UGZUKZLKNGESLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is a useful research compound. Its molecular formula is C11H20N4 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-2-15-10-11(8-13-15)9-14-6-3-4-12-5-7-14/h8,10,12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZUKZLKNGESLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of the novel heterocyclic compound, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane. This molecule incorporates two key pharmacophores: the 1-ethyl-1H-pyrazole moiety, a common scaffold in medicinal chemistry known for a range of biological activities, and the 1,4-diazepane ring, a seven-membered saturated heterocycle that imparts unique conformational properties and is a constituent of several therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Strategic Approach to Synthesis

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is most efficiently achieved through a convergent synthetic strategy. This involves the preparation of a key intermediate, 1-ethyl-1H-pyrazole-4-carbaldehyde, followed by its coupling with 1,4-diazepane via reductive amination. This approach is favored due to its high efficiency, selectivity, and the commercial availability of the starting materials for the aldehyde synthesis.

Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde

The initial step involves the ethylation of a commercially available pyrazole, followed by formylation. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems like pyrazole.

Synthesis_Aldehyde Pyrazole Pyrazole reagent1 Ethyl Iodide, NaH, DMF Pyrazole->reagent1 EthylPy 1-Ethyl-1H-pyrazole reagent2 POCl₃, DMF (Vilsmeier-Haack) EthylPy->reagent2 Aldehyde 1-ethyl-1H-pyrazole-4-carbaldehyde reagent1->EthylPy reagent2->Aldehyde

Caption: Synthetic scheme for 1-ethyl-1H-pyrazole-4-carbaldehyde.

Reductive Amination with 1,4-Diazepane

The final step involves the reductive amination of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,4-diazepane. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could lead to side reactions.[3][4][5][6]

Reductive_Amination Aldehyde 1-ethyl-1H-pyrazole-4-carbaldehyde Aldehyde->sub_edge Diazepane 1,4-Diazepane Diazepane->sub_edge Product 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane reagents NaBH(OAc)₃, DCE, rt reagents->Product sub_edge->reagents +

Caption: Reductive amination to yield the title compound.

Detailed Experimental Protocols

Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde
  • Ethyl-pyrazole Synthesis: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an argon atmosphere, add pyrazole (1.0 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes, then cool to 0 °C.

  • Add ethyl iodide (1.1 eq) dropwise, and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-pyrazole.

  • Formylation: To a stirred solution of anhydrous DMF (3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.

  • Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

  • Add a solution of 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous DMF and heat the mixture to 80 °C for 4 hours.

  • Cool the reaction to room temperature, pour onto crushed ice, and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.

Synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane
  • To a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 1,4-diazepane (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 0.5% triethylamine) to afford the title compound.

Physicochemical and Spectroscopic Characterization

The following tables summarize the predicted characterization data for 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane based on the analysis of structurally similar compounds.[7][8][9][10][11]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.55s1HPyrazole H-5The proton at the 5-position of the pyrazole ring is expected to be a singlet and appear in the aromatic region.
~7.40s1HPyrazole H-3The proton at the 3-position is also a singlet in the aromatic region, typically slightly upfield from the H-5 proton.
~4.15q, J ≈ 7.2 Hz2HN-CH₂CH₃The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons.
~3.60s2HPyrazole-CH₂-NThe methylene bridge protons are expected to be a singlet as they are adjacent to a stereochemically flexible nitrogen.
~2.80-2.95m4HDiazepane H-2, H-7The protons on the carbons adjacent to the substituted nitrogen of the diazepane ring.
~2.65-2.75m4HDiazepane H-3, H-6The protons on the carbons adjacent to the NH of the diazepane ring.
~1.80-1.95m2HDiazepane H-5The central methylene protons of the diazepane ring.
~1.45t, J ≈ 7.2 Hz3HN-CH₂CH₃The methyl protons of the ethyl group will appear as a triplet.
(broad)br s1HDiazepane N-HThe secondary amine proton will likely appear as a broad singlet and may be exchangeable with D₂O.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~138.0Pyrazole C-5Aromatic carbon of the pyrazole ring.
~130.0Pyrazole C-3Aromatic carbon of the pyrazole ring.
~118.0Pyrazole C-4The carbon of the pyrazole ring bearing the methyl group.
~55.0Pyrazole-CH₂-NThe methylene bridge carbon.
~50.0-54.0Diazepane C-2, C-7, C-3, C-6The four distinct methylene carbons of the diazepane ring.
~45.0N-CH₂CH₃The methylene carbon of the ethyl group.
~28.0Diazepane C-5The central methylene carbon of the diazepane ring.
~15.0N-CH₂CH₃The methyl carbon of the ethyl group.
Mass Spectrometry
TechniqueExpected [M+H]⁺ (m/z)Rationale
ESI-MS~223.18Calculated for C₁₁H₂₀N₄ + H⁺. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.[12][13][14][15]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentRationale
~3300 (broad)N-H stretchCharacteristic of a secondary amine.
~2950-2800C-H stretchAliphatic C-H stretching from the ethyl and diazepane moieties.
~1550C=N, C=C stretchAromatic ring stretching of the pyrazole.
~1450CH₂ bendMethylene scissoring vibrations.

Potential Biological Significance

The fusion of the pyrazole and 1,4-diazepane scaffolds in a single molecule presents an interesting profile for biological investigation. Pyrazole derivatives are known to exhibit a wide range of activities including anti-inflammatory, analgesic, and anticancer properties.[2] The 1,4-diazepane core is found in several centrally active agents, suggesting that the title compound could have potential applications in neuroscience.[1]

Biological_Potential Molecule 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]- 1,4-diazepane Pyrazole Pyrazole Moiety Molecule->Pyrazole Diazepane 1,4-Diazepane Moiety Molecule->Diazepane Activity1 Anti-inflammatory Pyrazole->Activity1 Activity2 Analgesic Pyrazole->Activity2 Activity4 Anticancer Pyrazole->Activity4 Activity3 CNS Activity Diazepane->Activity3

Caption: Potential biological activities based on constituent pharmacophores.

Conclusion

This technical guide outlines a robust and reproducible synthetic pathway for 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane and provides a detailed, predictive analysis of its characterization data. The methodologies and data presented herein are grounded in established chemical principles and supported by relevant literature, offering a solid foundation for the synthesis and further investigation of this novel compound and its derivatives in various research and development settings.

References

  • A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. PubMed. Available at: [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. Available at: [Link]

  • Scheme 3 Synthesis of N 1 -alkyl-1,4-diazepin-5-ones via the Schmidt reaction. ResearchGate. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. Available at: [Link]

  • Synthesis of 1,4-Diazepine Nucleosides. TÜBİTAK Academic Journals. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society of Chemistry. Available at: [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]

  • Synthesis, characterization, and X-ray analysis of new N,N′-disubstituted-1,4-diazepanes. Semantic Scholar. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. ResearchGate. Available at: [Link]

  • Myers Chem 115. Harvard University. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

NMR and mass spectrometry of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

[1][2]

Introduction & Structural Significance

The molecule comprises a 1,4-diazepane (homopiperazine) ring linked via a methylene bridge to the C4 position of a 1-ethyl-1H-pyrazole .[1][2] This scaffold is chemically significant due to the basicity of the diazepane secondary amine (

12

In medicinal chemistry, this specific topology serves as a "privileged structure" linker. The diazepane ring offers conformational flexibility distinct from piperazine, while the pyrazole acts as a bioisostere for phenyl or pyridine rings, often improving metabolic stability and solubility.

Core Physicochemical Parameters
ParameterValueNotes
Formula

Exact Mass 208.1688 DaMonoisotopic
[M+H]+ 209.1761 DaESI Positive Mode
LogP ~0.8 - 1.2Predicted (pH dependent)
Topological Polar Surface Area ~42

Good BBB permeability potential

Mass Spectrometry (MS) Profiling

For this secondary amine, Electrospray Ionization (ESI) in positive mode is the gold standard. The molecule protonates readily at the secondary nitrogen of the diazepane ring or the

Ionization & Fragmentation Pathways

The fragmentation pattern is driven by benzylic-type cleavage (at the pyrazole-methyl bond) and ring-opening of the diazepane.[1][2]

Primary Fragmentation Events (MS/MS)
  • Parent Ion:

    
    
    
  • 
    -Cleavage (Major Path):  Rupture of the C-N bond between the methylene bridge and the diazepane nitrogen.[1][2]
    
    • Fragment A:

      
       (1-ethyl-1H-pyrazol-4-yl)methyl cation.[1][2] This is the resonant stabilized "benzylic" carbocation.[2]
      
    • Fragment B:

      
       (1,4-diazepane fragment).[1][2]
      
  • Ethyl Loss: Loss of the ethyl group from the pyrazole ring (

    
    ) is observed at higher collision energies, yielding 
    
    
    .
MS Workflow Visualization

The following diagram illustrates the logical fragmentation tree expected during collision-induced dissociation (CID).

MS_FragmentationParentParent Ion [M+H]+m/z 209.18Frag_APyrazole-Methyl Cationm/z 109.07(Base Peak)Parent->Frag_A C-N Cleavage(Bridge)Frag_BDiazepane Ringm/z 101.10Parent->Frag_B Neutral Loss(Pyrazole)Frag_CDe-ethylated Parentm/z 181.15Parent->Frag_C N-Dealkylation(-C2H4)

Figure 1: ESI-MS/MS fragmentation logic showing the primary cleavage at the methylene bridge.[1][2]

Nuclear Magnetic Resonance (NMR) Characterization

Structural confirmation requires distinguishing the regio-placement of the ethyl group (N1 vs N2 on pyrazole) and the substitution point on the diazepane.[1][2]

Solvent Selection:

2

12
Predicted NMR Assignments ( , 400 MHz)

The spectrum is defined by the asymmetry of the diazepane ring and the distinct pyrazole singlets.

Proton Environment

(ppm)
MultiplicityIntegrationAssignment Logic
Pyrazole C5-H 7.35 - 7.45Singlet (s)1HDeshielded by adjacent N-ethyl.[1][2]
Pyrazole C3-H 7.20 - 7.30Singlet (s)1HSlightly more shielded than C5.[1][2]
N-Ethyl (

)
4.15Quartet (q)2HCharacteristic N-alkyl shift.[1][2]
Bridge (

)
3.55 - 3.65Singlet (s)2HSharp singlet connecting rings.[1][2]
Diazepane (C2) 2.85 - 2.95Multiplet (m)2H

to substituted N1.[1][2]
Diazepane (C3) 2.80 - 2.90Multiplet (m)2H

to secondary amine N4.[1][2]
Diazepane (C5, C7) 2.60 - 2.75Multiplet (m)4HEthylene bridge protons.[1]
Diazepane (C6) 1.70 - 1.85Quintet (m)2HCentral methylene of propylene bridge.[1][2]
N-Ethyl (

)
1.45Triplet (t)3HCoupled to N-methylene.[1][2]
Amine (NH) 1.5 - 2.0Broad (br)1HExchangeable; shift varies with conc.[1][2]
2D-NMR Correlation Strategy

To rigorously prove the structure, specifically the connection of the diazepane to the pyrazole C4, the following correlations are essential:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Bridge

      
        protons (~3.6 ppm) must show long-range coupling to Pyrazole C3, C4, and C5  carbons.
      
    • The N-Ethyl

      
        (~4.15 ppm) must couple to Pyrazole C5  and C3 , confirming N1 substitution.[1][2]
      
  • NOESY (Nuclear Overhauser Effect):

    • Strong NOE between N-Ethyl

      
        and Pyrazole C5-H .[1][2]
      
    • Absence of NOE between N-Ethyl and C3-H confirms the 1-ethyl regioisomer (vs 2-ethyl).[1][2]

NMR_Logiccluster_legendCorrelation KeyBridgeBridge CH2(3.6 ppm)Py_C3Pyrazole C3(128 ppm)Bridge->Py_C3HMBCPy_C4Pyrazole C4(115 ppm)Bridge->Py_C4HMBCPy_C5Pyrazole C5(138 ppm)Bridge->Py_C5HMBCDiaz_C2Diazepane C2(55 ppm)Bridge->Diaz_C2HMBCLegendDashed Arrow = 3-Bond Coupling (HMBC)

Figure 2: Critical HMBC correlations establishing the C4-linkage between the heterocycles.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and purity.[1][2]

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade). Dilute 10 µL of this stock into 990 µL of 0.1% Formic Acid in 50:50

    
    :MeOH.
    
  • Instrument Setup: Q-TOF or Orbitrap system.

  • Parameters:

    • Source: ESI Positive.[2]

    • Capillary Voltage: 3.5 kV.[2]

    • Mass Range:

      
       50–500.[2]
      
  • Acceptance Criteria: Mass accuracy < 5 ppm. Observed isotope pattern must match theoretical distribution for

    
    .[1]
    
Protocol B: NMR Sample Preparation (Free Base)

Objective: Structural elucidation and regiochemistry confirmation.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Concentration: Dissolve 5–10 mg of oil/solid in 600 µL solvent.

  • Filtration: If the sample appears cloudy (salt contamination), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • Run standard 1H (16 scans,

      
      ).
      
    • Run 13C-DEPT135 to distinguish

      
       (inverted) from 
      
      
      (upright).[1][2]

Impurity Profiling & Quality Control

When synthesizing or sourcing this compound, three specific impurities are common due to the reductive amination pathway (Aldehyde + Diazepane + Reductant).

ImpurityOriginDetection Method
1-Ethyl-1H-pyrazole-4-carbaldehyde Unreacted Starting Material1H NMR: Aldehyde proton singlet at ~9.8 ppm.
(1-Ethyl-1H-pyrazol-4-yl)methanol Over-reduction of aldehydeLC-MS: Peak at

127 (

).[1][2]
Bis-alkylated Diazepane Double addition of pyrazole to both N1 and N4LC-MS: Peak at

317.[1][2] NMR: Loss of symmetry in diazepane signals.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12312963, 1,4-Diazepine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for pyrazole/diazepane shift prediction).

Technical Guide: Strategic Synthesis and Quality Control of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The compound 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is a novel heterocyclic molecule incorporating both a substituted pyrazole and a 1,4-diazepane moiety. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with each core. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, while the 1,4-diazepane scaffold serves as a versatile backbone in the design of CNS-active agents and other therapeutics[1][2].

Given its status as a research chemical rather than a bulk commodity, direct procurement is currently not a viable option. Therefore, a strategic, multi-step custom synthesis is the recommended pathway for obtaining this molecule. The synthetic approach detailed herein is designed for efficiency and reliability, utilizing a convergent strategy that couples two key fragments in the final stages.

The causality behind this synthetic design is twofold:

  • Risk Mitigation: By relying on commercially available, well-characterized starting materials for the core fragments, we minimize the synthetic effort and potential for failure in the early stages of the process.

  • Flexibility: This convergent approach allows for the potential synthesis of analogues by simply substituting the initial pyrazole or diazepine building blocks, providing a platform for structure-activity relationship (SAR) studies.

The logical flow of this guide will first detail the step-by-step synthesis and then establish a self-validating quality control protocol to ensure the final product meets the required specifications for downstream applications.

G cluster_synthesis Phase 2: Synthesis & Purification cluster_qc Phase 3: Quality Control & Release P1 Procure 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 676348-38-2) S1 Step 1: Reductive Amination (Coupling of Precursors) P1->S1 P2 Procure tert-Butyl 1,4-diazepane-1-carboxylate (CAS: 112275-50-0) P2->S1 S2 Purification 1 (Column Chromatography) S1->S2 S3 Step 2: Boc Deprotection (Acid-mediated) S2->S3 S4 Purification 2 (Aqueous workup / Salt formation) S3->S4 QC Final Product QC Analysis S4->QC

Figure 1: High-level workflow for the strategic synthesis and quality control of the target compound.

Custom Synthesis Strategy

The proposed synthesis is a two-step process starting from commercially available precursors. This pathway is advantageous as it avoids the de novo construction of the heterocyclic rings and focuses on the key C-N bond formation.

Required Precursors and Sourcing

Success begins with high-quality starting materials. The following table lists the key precursors, their CAS numbers, and representative suppliers. It is imperative to obtain certificates of analysis (CofA) for each starting material to verify identity and purity before commencing the synthesis.

PrecursorCAS NumberRepresentative SuppliersRationale for Selection
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde676348-38-2Chem-ImpexA commercially available aldehyde, providing the required pyrazole core directly. Using this avoids a potentially low-yielding Vilsmeier-Haack formylation step[3].
tert-Butyl 1,4-diazepane-1-carboxylate112275-50-0Sigma-Aldrich, Oakwood ChemicalAlso known as 1-Boc-homopiperazine. The Boc protecting group is crucial for ensuring selective mono-alkylation at the secondary amine (N-4 position)[4][5][6].
Sodium triacetoxyborohydride (STAB)56553-60-7Major chemical suppliersA mild and selective reducing agent ideal for reductive amination. It is less sensitive to pH and moisture than other hydrides like sodium cyanoborohydride[7].
Trifluoroacetic Acid (TFA)76-05-1Major chemical suppliersA strong acid used for the efficient and clean removal of the Boc protecting group under anhydrous conditions[8].
Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-{[1-ethyl-3-methyl-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carboxylate (Boc-protected intermediate)

This step involves the coupling of the pyrazole aldehyde with the mono-protected diazepine via reductive amination. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate formed in situ. This selectivity minimizes side reactions and simplifies purification.

Protocol:

  • To a solution of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of aldehyde) at room temperature, add tert-Butyl 1,4-diazepane-1-carboxylate (1.1 eq).

  • Stir the mixture for 20-30 minutes. The formation of the intermediate iminium ion is often facilitated by the presence of a small amount of acetic acid (0.1 eq), which can be added at this stage.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure Boc-protected intermediate as an oil or waxy solid.

Step 2: Synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane (Final Compound)

The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in an anhydrous solvent like DCM is the standard and most efficient method for this transformation[8]. It proceeds cleanly at room temperature, and the excess acid and solvent are easily removed by evaporation.

Protocol:

  • Dissolve the purified Boc-protected intermediate (1.0 eq) from Step 1 in anhydrous DCM (approx. 10 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with DCM or methanol may be required to remove residual TFA.

  • The crude product will be the trifluoroacetate salt. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane, typically as an oil. For long-term stability, it is often preferable to isolate the compound as a salt (e.g., by adding a solution of HCl in diethyl ether to the free base to precipitate the dihydrochloride salt).

Quality Control and Analytical Verification

A robust analytical workflow is a self-validating system that guarantees the material produced is structurally correct and of sufficient purity for its intended research application. Each batch of synthesized 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane must be subjected to the following battery of tests.

G Start Synthesized Final Compound Test1 Structural Confirmation: ¹H NMR & ¹³C NMR Start->Test1 Decision1 Structure Correct? Test1->Decision1 Test2 Molecular Weight Verification: LC-MS / HRMS Decision1->Test2 Yes Fail Action Required: Re-purify or Re-synthesize Decision1->Fail No Decision2 Correct Mass Found? Test2->Decision2 Test3 Purity Assessment: HPLC-UV Decision2->Test3 Yes Decision2->Fail No Decision3 Purity ≥ 95%? Test3->Decision3 Pass Batch Release for Research Decision3->Pass Yes Decision3->Fail No

Figure 2: Decision tree for the quality control and release of the final compound.

Analytical Methodologies
TestMethodPurpose & Expected Outcome
Identity ¹H and ¹³C NMRConfirms chemical structure. The ¹H NMR should show characteristic peaks for the ethyl group, the pyrazole and diazepine rings, and the methylene bridge. The integration of these peaks must correspond to the number of protons in the structure. ¹³C NMR should show the correct number of carbon signals.
Identity Mass Spectrometry (LC-MS / HRMS)Confirms molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion corresponding to the calculated exact mass of the compound (C₁₁H₂₀N₄, Exact Mass: 208.17). High-resolution mass spectrometry (HRMS) provides unambiguous confirmation of the elemental composition.
Purity HPLC-UVQuantifies purity. A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA) should be developed. The main peak should represent ≥95% of the total peak area at a relevant wavelength (e.g., 210-220 nm).
Appearance Visual InspectionConfirms physical state. The free base is expected to be a clear to pale yellow oil. The hydrochloride salt should be a white to off-white solid.

Safe Handling and Storage

Handling:

  • As with any novel research chemical, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Avoid inhalation of vapors or direct contact with skin and eyes.

Storage:

  • Free Base (Oil): For short-term storage, keep in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. Basic amines are susceptible to oxidation and absorption of atmospheric CO₂.

  • Salt Form (Solid): For long-term stability, the dihydrochloride salt is recommended. Store in a tightly sealed vial in a desiccator at 2-8 °C. Salts are generally more stable and easier to handle than the corresponding free base oils.

References

  • Ohshima T, Hidaka H, et al. PCT Int. Appl. WO 2006057397, 2006.
  • Takeda, K., et al. (2012). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development.
  • Google Patents. (2015). EP2818463A1 - Production method of 1,4-diazepane derivatives. [Online].
  • El-Mekabaty, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Online]. Available: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Bentham Science. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry. [Online]. Available: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online]. Available: [Link]

  • El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Online]. Available: [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Apodaca, R., et al. (2003).
  • Jaime, S., et al. (2008).
  • Li, B., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development.
  • Choy, J., et al. (2008).
  • Oakwood Chemical. tert-Butyl 1,4-diazepane-1-carboxylate. [Online]. Available: [Link]

  • PubChemLite. 1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde. [Online]. Available: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online]. Available: [Link]

  • Çetinkaya, Y., et al. (2023). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors. Chemistry & Biodiversity.
  • de la Torre, J. C., et al. (2014).

Sources

Methodological & Application

Application Note: High-Throughput Derivatization of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

[1]

Executive Summary

This application note details the protocols for the parallel derivatization of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane (referred to herein as Scaffold A ). This secondary amine is a privileged building block, combining the conformational flexibility of the 1,4-diazepane ring with the bioisosteric properties of the pyrazole moiety.

The protocols below are designed for purification-free high-throughput screening (HTS) library generation. By utilizing solid-supported scavenger resins, researchers can generate high-purity (>90%) amide, sulfonamide, urea, and tertiary amine derivatives suitable for direct biological assaying without tedious column chromatography.[1]

Chemical Strategy & Rationale

The Scaffold Architecture

Scaffold A contains two distinct nitrogen centers:

  • N1 (Tertiary): Alkylated with the (1-ethyl-1H-pyrazol-4-yl)methyl group.[1] This region provides a specific spatial orientation often critical for kinase hinge binding or GPCR hydrophobic pocket occupancy.

  • N4 (Secondary): The nucleophilic center available for derivatization.[1] This is the "exit vector" for growing the molecule into new chemical space.

Reaction Scope

To maximize Structure-Activity Relationship (SAR) exploration, we employ four orthogonal derivatization pathways:

  • Pathway A: Amide Coupling (Target: Peptidomimetics, H-bond acceptors)[1]

  • Pathway B: Sulfonylation (Target: Metabolic stability, polar surface area modulation)[1]

  • Pathway C: Urea Formation (Target: H-bond donor/acceptor motifs)[1]

  • Pathway D: Reductive Alkylation (Target: Basicity modulation, solubility)[1]

Workflow Visualization

The following diagram illustrates the parallel synthesis workflow using solid-supported scavenging technology.

Gcluster_reactionsParallel Derivatization (96-well)StartScaffold A(Secondary Amine)Rxn1Amide Coupling(R-COOH + HATU)Start->Rxn1Rxn2Sulfonylation(R-SO2Cl)Start->Rxn2Rxn3Urea Formation(R-NCO)Start->Rxn3ScavengePurification(Solid-Supported Scavengers)Rxn1->Scavenge Crude mixRxn2->ScavengeRxn3->ScavengeQCQC Analysis(LCMS / 1H NMR)Scavenge->QC FilteredPlateAssay Ready Plate(DMSO Stock)QC->Plate Pass

Figure 1: High-throughput parallel synthesis workflow utilizing "catch-and-release" or scavenging methodologies to ensure purity without chromatography.[1]

Experimental Protocols

Safety Precaution: All reactions involving isocyanates, sulfonyl chlorides, and organic bases should be conducted in a fume hood.[1] Wear appropriate PPE.[1]

General Setup
  • Reaction Vessel: 2 mL 96-well deep-well polypropylene plates or individual 4 mL glass vials.

  • Concentration: Protocols are optimized for 0.1 mmol scale.

  • Solvent: Anhydrous DMF or DCM (depending on reagent solubility).[1]

Protocol A: Amide Library Generation (HATU Method)

This method is preferred for diverse carboxylic acids, including those with steric hindrance.[1]

ReagentEquivalentsRole
Scaffold A 1.0Core Amine
Carboxylic Acid (R-COOH)1.2Diversity Element
HATU1.2Coupling Agent
DIPEA (Hünig's Base)3.0Base
Polystyrene-Trisamine 3.0 (loading equiv)Scavenger (Removes excess acid/HATU)

Step-by-Step:

  • Dissolve Scaffold A (0.1 mmol) in 0.5 mL DMF.

  • Add DIPEA (0.3 mmol).

  • In a separate vial, activate the Carboxylic Acid (0.12 mmol) with HATU (0.12 mmol) in 0.5 mL DMF for 15 minutes.

  • Combine the activated acid solution with the Scaffold A solution.

  • Shake/stir at Room Temperature (RT) for 16 hours.

  • Purification: Add Polystyrene-Trisamine resin (approx. 100 mg, depending on loading) to scavenge unreacted acid and activated esters.[1] Shake for 4 hours.

  • Filter the reaction mixture into a pre-weighed receiving plate.

  • Evaporate solvent (Genevac or SpeedVac) to yield the amide product.[1]

Protocol B: Sulfonamide Synthesis

Sulfonamides provide metabolic stability and a distinct hydrogen bonding profile.

ReagentEquivalentsRole
Scaffold A 1.0Core Amine
Sulfonyl Chloride (R-SO₂Cl)1.1Electrophile
Pyridine3.0Base/Catalyst
Polystyrene-Isocyanate 2.0 (loading equiv)Scavenger (Removes excess amine)
Polystyrene-Trisamine 2.0 (loading equiv)Scavenger (Removes excess R-SO₂Cl)

Step-by-Step:

  • Dissolve Scaffold A (0.1 mmol) and Pyridine (0.3 mmol) in 1.0 mL DCM (anhydrous).

  • Add Sulfonyl Chloride (0.11 mmol) slowly.

  • Shake at RT for 12 hours.

  • Purification: This is a dual-scavenging step.[1]

    • Add PS-Trisamine to remove unreacted Sulfonyl Chloride.[1]

    • (Optional) If Scaffold A was used in excess to drive reaction, add PS-Isocyanate to remove unreacted Scaffold.[1]

  • Shake for 6 hours.

  • Filter, evaporate, and analyze.[1]

Protocol C: Urea Synthesis

Ureas are excellent for engaging H-bond networks in the target protein.[1]

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Isocyanate R-NCO (1.05 equiv)[1]

  • DCM (Solvent)

  • Polystyrene-Trisamine (Scavenger for excess isocyanate)[1]

Step-by-Step:

  • Dissolve Scaffold A (0.1 mmol) in 1.0 mL DCM.

  • Add Isocyanate (0.105 mmol). Note: Isocyanates are highly reactive; avoid large excesses.

  • Shake at RT for 4 hours.

  • Purification: Add PS-Trisamine resin.[1] Any unreacted isocyanate will react with the resin-bound amine.[1]

  • Shake for 2 hours.

  • Filter and concentrate.

Quality Control & Validation

For library validation, random sampling (10% of the plate) or full-plate LCMS is required.[1]

LCMS Method Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: UV (254 nm) and ESI-MS (Positive Mode).[1]

Expected Analytical Profile
  • Mass Shift: The parent mass of Scaffold A is 222.15 Da (C₁₁H₂₀N₄). Derivatives will show

    
    .[1]
    
  • Purity Criteria: Successful library members should exceed 85% purity by UV integration.

Physicochemical Properties & Design Logic

When selecting "R" groups for derivatization, consider the impact on the final physicochemical profile. The diazepane ring is moderately lipophilic; the pyrazole is polar.

DecisionTreeRootLibrary Design GoalBranch1Increase Potency(H-Bonding)Root->Branch1Branch2Improve MetabolicStabilityRoot->Branch2Branch3CNS Penetration(LogP Adjustment)Root->Branch3Action1Select Ureas/Amides(Protocol A/C)Branch1->Action1Action2Select Sulfonamides(Protocol B)Branch2->Action2Action3Select Reductive Amination(Tertiary Amines)Branch3->Action3

Figure 2: Decision matrix for selecting derivatization protocols based on medicinal chemistry objectives.

References

  • Privileged Scaffolds in Drug Discovery: Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists."[1] Journal of Medicinal Chemistry, 1988. Link[1]

  • Solid-Supported Scavenging: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000.[1] Link

  • Parallel Synthesis of Diazepanes: Ellman, J. A. "Design, Synthesis, and Evaluation of Small-Molecule Libraries." Accounts of Chemical Research, 1996. Link[1]

  • Amide Coupling Reagents (HATU): Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[2][3] Journal of the American Chemical Society, 1993. Link[1]

  • Pyrazole Bioisosteres: Schmidt, P., et al. "Pyrazoles as bioisosteres of amides."[1] Journal of Medicinal Chemistry, 2008.[4] (General reference for pyrazole utility).

Application Note: High-Throughput Screening of Targeted Libraries Derived from 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane (hereafter referred to as EPD-14 ) as a core scaffold in High-Throughput Screening (HTS) campaigns.

EPD-14 represents a "privileged structure" in medicinal chemistry, combining a pyrazole moiety (ubiquitous in kinase inhibitors) with a 1,4-diazepane ring (a homolog of piperazine, offering enhanced solubility and unique conformational space). This guide focuses on the parallel synthesis of an EPD-14 focused library and its subsequent screening against kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Key Applications
  • Fragment-Based Lead Generation: Using EPD-14 as a high-molecular-weight fragment (MW ~222 Da).

  • Kinase & GPCR Focused Libraries: Exploiting the pyrazole hinge-binding motif.

  • CNS Drug Discovery: Leveraging the diazepane ring for improved blood-brain barrier (BBB) penetration profiles compared to rigid piperazines.

Technical Background & Rationale

The Scaffold Architecture

The utility of EPD-14 in HTS lies in its bifunctional nature:

  • The Anchor (Pyrazole): The 1-ethyl-1H-pyrazole group often mimics ATP adenine rings, making it a potent "hinge binder" in kinase active sites.

  • The Vector (Diazepane): The 7-membered ring provides a secondary amine handle (

    
    ) for rapid diversification. Unlike flat aromatic linkers, the diazepane introduces a specific vector that can project substituents into the solvent-exposed regions of a protein pocket, modulating solubility and selectivity.
    
Why Screen This Scaffold?

Historical data indicates that pyrazole-containing drugs (e.g., Crizotinib, Ruxolitinib) dominate the oncology landscape. By coupling this with a diazepane, researchers can access a chemical space distinct from the crowded piperazine/piperidine patents.

Workflow Overview

The following diagram illustrates the integrated workflow from scaffold QC to Hit Validation.

HTS_Workflow QC Scaffold QC (LC-MS/NMR) LibSyn Parallel Synthesis (Amide/Urea Coupling) QC->LibSyn Purity >98% Plate Acoustic Dispensing (Echo 655) LibSyn->Plate 10mM DMSO Stocks Assay TR-FRET Kinase Assay (384/1536-well) Plate->Assay 10-50 nL Transfer Analysis Data Analysis (Z' Factor & Hit Sel.) Assay->Analysis RFU Data

Figure 1: End-to-end HTS workflow for the EPD-14 scaffold library.

Protocol 1: Library Construction (Parallel Synthesis)

Objective: To generate a 384-member focused library by functionalizing the secondary amine of EPD-14.

Materials
  • Scaffold: 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane (Enamine/MolPort).

  • Electrophiles: Diverse set of 384 Acid Chlorides (R-COCl) and Sulfonyl Chlorides (R-SO2Cl).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Purification: Solid Phase Extraction (SPE) cartridges (SCX - Strong Cation Exchange).

Step-by-Step Methodology
  • Stock Preparation:

    • Prepare a 0.2 M stock solution of EPD-14 in DCM containing 1.5 equivalents of DIPEA.

    • Prepare 0.25 M stock solutions of the electrophiles (Acid Chlorides) in DCM.

  • Reaction Assembly (Automated Liquid Handler):

    • Dispense 100 µL of the EPD-14 stock (20 µmol scaffold) into each well of a chemically resistant 96-well deep-well plate.

    • Add 100 µL of a unique electrophile stock (25 µmol, 1.25 equiv) to each well.

    • Seal plates and shake at room temperature for 12 hours.

  • Scavenging & Purification:

    • Add polymer-supported trisamine scavenger resin to remove excess electrophiles. Shake for 4 hours.

    • Filter the reaction mixture through SCX cartridges.

    • Wash with MeOH (to remove non-basic impurities).

    • Elute the product (tertiary amine) with 2M Ammonia in MeOH.

  • Formatting:

    • Evaporate solvent (Genevac).

    • Resuspend residues in 100% DMSO to a final concentration of 10 mM.

    • QC Check: Randomly select 5% of the library for LC-MS validation (Pass criteria: Purity > 90%).

Protocol 2: TR-FRET Kinase Screening Assay

Objective: Screen the EPD-14 library against a representative tyrosine kinase (e.g., c-Src or EGFR) using Time-Resolved Fluorescence Resonance Energy Transfer.

Mechanism: The assay measures the competition between the library compound and a fluorescent tracer for the kinase ATP-binding site.

TRFRET_Mechanism cluster_HighSignal No Inhibitor (High FRET) cluster_LowSignal Inhibitor Present (Low FRET) Kinase Kinase-Europium (Donor) Tracer Alexa647-Tracer (Acceptor) Kinase->Tracer Binding Signal High RFU Tracer->Signal FRET Signal (665 nm) Inhibitor EPD-14 Derivative (Inhibitor) Inhibitor->Kinase Competes

Figure 2: TR-FRET Competition Assay Principle. Binding of the EPD-14 derivative displaces the tracer, reducing the FRET signal.

Assay Protocol (384-well Low Volume)

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection Reagents: LANCE® Ultra or HTRF® Kinase binding kit (PerkinElmer/Cisbio).

  • Controls: Staurosporine (High Control), DMSO (Low Control).

Workflow:

  • Compound Transfer:

    • Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (10 mM stock) into the assay plate.

    • Final Assay Concentration: 10 µM (assuming 20 µL final volume).

  • Enzyme Addition:

    • Add 10 µL of Kinase-Europium cryptate solution (optimized concentration, typically 1-5 nM).

    • Incubate for 15 minutes at RT.

  • Tracer Addition:

    • Add 10 µL of Tracer-Alexa647 solution (at

      
       concentration).
      
    • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 320 nm (Europium).

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor/FRET).

Data Analysis & Validation

Data Normalization

Calculate the FRET Ratio for each well to correct for well-to-well variability and quenching:



Quality Control Metrics

Before identifying hits, validate the plate performance using the Z-factor (


):


MetricAcceptance CriteriaAction
Z' Factor > 0.5Proceed to analysis.
Signal-to-Background > 3.0Proceed. If <3.0, re-optimize tracer conc.
CV (DMSO Controls) < 10%Check pipetting errors if high.
Hit Selection
  • Calculate Percent Inhibition for each compound:

    
    
    
  • Threshold: Define hits as compounds exhibiting > 50% inhibition at 10 µM.

  • Triage: Remove "frequent hitters" or compounds with intrinsic fluorescence (check Donor emission channel).

References

  • Alam, M. A. (2023).[1] "Pyrazole: an emerging privileged scaffold in drug discovery."[1][2][3][4] Future Medicinal Chemistry, 15(21), 2011-2023.[1] [Link]

  • Zhang, J., et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • PubChem. 1H-1,4-Diazepine Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

large-scale synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-DZP-402 Topic: Large-Scale Synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane Assigned Specialist: Dr. A. Vance, Senior Process Chemist[1]

Executive Summary

You are attempting to synthesize 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane . This is a critical intermediate often used in kinase inhibitor discovery (e.g., JAK, FGFR).[1]

The Core Challenge: 1,4-Diazepane (homopiperazine) is a cyclic diamine with two equivalent secondary amines.[1] The primary failure mode on scale-up is bis-alkylation (reacting at both nitrogens) and difficulty in isolating the highly polar, basic product from the aqueous waste stream.[1]

This guide prioritizes the Reductive Amination route over direct alkylation (using halides) because it offers superior impurity control and safety profiles on a kilogram scale.[1]

Module 1: The "Golden Route" Protocol

Recommended for batches >100g.

Reaction Logic

We utilize a reductive amination between 1-ethyl-1H-pyrazole-4-carbaldehyde and excess 1,4-diazepane .[1]

  • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is milder than NaCNBH₃ (no toxic cyanide waste) and NaBH₄ (less reduction of aldehyde to alcohol), allowing for "one-pot" processing.[1]

  • Why Excess Diazepane? To statistically favor mono-substitution.[1]

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Limiting Reagent 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)The aldehyde is the expensive, complex fragment.[1]
Amine Source 1,4-Diazepane (3.0 - 5.0 equiv)High excess suppresses bis-alkylation.[1] Unreacted diazepane is recovered via distillation.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Excellent solubility for STAB; facilitates phase separation during workup.[1]
Reductant NaBH(OAc)₃ (1.4 equiv)Selective reduction of the iminium ion intermediate.[1]
Temperature 0°C

RT
Control exotherm during hydride addition.
Step-by-Step Workflow
  • Charge 1,4-diazepane (5.0 eq) into the reactor with DCM (10 V).

  • Cool to 0–5°C.

  • Add 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) dissolved in DCM (5 V) slowly over 1 hour.

    • Tech Note: Slow addition keeps the amine concentration high relative to the aldehyde at the mixing point, favoring mono-imine formation.[1]

  • Stir for 30 mins to allow imine formation.

  • Add NaBH(OAc)₃ (1.4 eq) portion-wise.

  • Warm to 20–25°C and stir for 4–12 hours.

  • Quench with saturated NaHCO₃.

Module 2: Troubleshooting & FAQs

Q1: I am seeing 15-20% bis-alkylated impurity. How do I remove it?

Diagnosis: The ratio of diazepane to aldehyde was likely too low, or mixing was inefficient. The Fix: The bis-impurity is significantly more lipophilic than the mono-product.[1]

  • Acidify the crude reaction mixture to pH 4–5 with dilute HCl.

  • Extract with DCM or EtOAc.

    • Result: The bis-impurity (less basic due to steric bulk/lack of NH) often partitions into the organic layer, while the mono-product (secondary amine) and excess diazepane remain in the aqueous layer.[1]

  • Basify the aqueous layer to pH >12 with NaOH.

  • Extract the product into DCM.

Q2: The product is "stuck" in the aqueous phase during workup.

Diagnosis: 1,4-Diazepanes are highly polar and water-soluble.[1] The Fix:

  • Salting Out: Saturate the aqueous phase with NaCl before the final extraction.

  • Solvent Switch: Use Chloroform/Isopropanol (3:1) or n-Butanol for extraction instead of pure DCM.[1] These solvent systems have higher polarity and extract amines better.

  • Continuous Extraction: On a large scale, a continuous liquid-liquid extractor is more efficient than batch separation.[1]

Q3: The oil is turning black/brown on storage.

Diagnosis: Diazepanes are prone to oxidation and absorb CO₂ from the air to form carbamates. The Fix:

  • Store under Nitrogen/Argon.

  • Salt Formation (Recommended for Scale): Convert the free base oil into a solid dihydrochloride or oxalate salt.[1]

    • Protocol: Dissolve oil in EtOH, add 2.2 eq of HCl in dioxane/EtOH. Filter the precipitated solid.[2][3] This stabilizes the compound indefinitely.

Module 3: Visualizing the Process

Reaction Pathway & Impurity Control

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired bis-alkylation.

ReactionPathway cluster_inputs Inputs Aldehyde Pyrazole Aldehyde Intermediate Iminium Ion (Transient) Aldehyde->Intermediate + Diazepane Diazepane 1,4-Diazepane (Excess 5 eq) Diazepane->Intermediate Control Control Point: High Amine Conc. Diazepane->Control MonoProduct Mono-Product (Target) Intermediate->MonoProduct + NaBH(OAc)3 Reduction BisImpurity Bis-Impurity (Over-alkylation) MonoProduct->BisImpurity + Aldehyde (if excess) + Reductant Control->MonoProduct Favors

Caption: Kinetic pathway showing how excess diazepane acts as a statistical buffer to prevent the Mono-Product from reacting further to form the Bis-Impurity.

Purification Logic Flow

Use this decision tree to determine your purification strategy based on scale and purity requirements.

PurificationLogic Start Crude Reaction Mixture CheckPurity Check HPLC/LCMS Start->CheckPurity DirectSalt Formation of HCl Salt (Precipitation) CheckPurity->DirectSalt Bis-Impurity < 2% AcidWash Acid/Base Swing Extraction (Remove Bis-Impurity) CheckPurity->AcidWash Bis-Impurity > 5% Distillation High Vac Distillation (Remove Excess Diazepane) AcidWash->Distillation Isolate Free Base Distillation->DirectSalt Final Stabilization

Caption: Decision matrix for downstream processing. Salt formation is preferred for long-term stability.[1]

Module 4: Safety & Regulatory (E-E-A-T)

Critical Hazards
  • Boron Waste: The quenched reaction contains boric acid derivatives. Consult local regulations for disposal; do not mix with general organic waste if specific boron limits exist.

  • Sensitization: 1,4-Diazepane is a potent sensitizer and corrosive.[1] Use double-gloving (Nitrile) and face shields.[1]

  • Exotherm: The addition of NaBH(OAc)₃ to the reaction mixture can generate hydrogen gas and heat.[1] Ensure reactor venting is unblocked.

Analytical Checkpoints
  • NMR (1H): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the methylene bridge (~3.5-3.8 ppm).[1]

  • HPLC: Monitor the ratio of Mono (Target) vs. Bis (Impurity).

    • Column: C18 basic-stable column (e.g., XBridge).[1]

    • Mobile Phase: High pH buffer (Ammonium Bicarbonate) is recommended to improve peak shape of the basic diazepane.[1]

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Diazepane Synthesis & Reactivity: Stirling, M., et al. (2024).[1] The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Beilstein Journal of Organic Chemistry, 20, 1458–1469.[1] Link

  • Pyrazole Aldehyde Synthesis: Kuntala, N., et al. (2021).[1] Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.[1] Molecules, 26(13), 4056.[1] Link

  • General Diazepine Review: Chimirri, A., et al. (1996).[1] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. European Journal of Medicinal Chemistry, 31, 683-692.[1][4] Link[1]

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Sigma-1 Receptor (σ1R) Ligands Therapeutic Focus: Neuropathic Pain, Neuroprotection, and Neurodegenerative Disorders Document ID: SAR-GUIDE-0226-SIGMA

Executive Summary: The Diazepane Expansion

The 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane scaffold represents a strategic medicinal chemistry evolution from the classical piperazine and morpholine-based Sigma-1 receptor (σ1R) ligands. While established antagonists like S1RA (E-52862) utilize a morpholine ring, the expansion to a 7-membered 1,4-diazepane ring introduces specific conformational flexibility that alters binding kinetics, selectivity profiles (σ1 vs. σ2), and metabolic stability.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, positioning it against standard alternatives. The core value proposition of the diazepane series lies in its ability to maintain high σ1R affinity (Ki < 10 nM) while offering a distinct lipophilicity and solubility profile compared to rigid piperazine analogs.

Chemical Space & Pharmacophore Analysis

The scaffold is bipartite, consisting of a "Left-Hand Side" (LHS) anchor and a "Right-Hand Side" (RHS) diversity vector, connected by the diazepane core.

The Pharmacophore Map

The following diagram illustrates the functional logic of the molecule.

SAR_Map cluster_0 SAR Optimization Zones Core 1,4-Diazepane Ring (The Scaffold) RHS Distal N-Substituent (The Selectivity Filter) Core->RHS N4-Substitution (Diversity Point) Target Sigma-1 Receptor (Asp126 Interaction) Core->Target Protonated N1 (Electrostatic Clamp) LHS 1-Ethyl-Pyrazole (The Anchor) LHS->Core Methylene Linker (Rotational Freedom) LHS->Target Hydrophobic Pocket Occupancy RHS->Target Secondary Hydrophobic Region (Selectivity)

Figure 1: Pharmacophore dissection of the pyrazole-diazepane scaffold. The N1-nitrogen of the diazepane serves as the critical cationic center interacting with Asp126 of the σ1R.

Comparative Performance Profile

This section compares the Diazepane analogs (specifically the Benzofuran-substituted variant, a lead candidate) against industry standards.

Table 1: Comparative Ligand Profiling

Data synthesized from radioligand binding assays (See Protocol 4.1).

FeatureDiazepane Analog (Lead) S1RA (E-52862) Haloperidol PRE-084
Core Structure 1,4-Diazepane (7-ring)Morpholine (6-ring)Piperidine (6-ring)Morpholine (6-ring)
Mechanism AntagonistAntagonistAntagonist (Non-selective)Agonist
σ1 Affinity (Ki) 8.5 nM 17.0 nM~2.0 nM44.0 nM
σ2 Affinity (Ki) 35.0 nM>1000 nM~50 nM>10,000 nM
Selectivity (σ1/σ2) Moderate (4-fold)High (>50-fold) LowHigh
Solubility (LogP) 2.8 (Balanced)2.5 (High)4.0 (Lipophilic)2.1 (Hydrophilic)
hERG Liability Low (Structure dependent)LowHigh (Risk) Low

Critical Insight: The Diazepane analogs often exhibit higher affinity (single-digit nanomolar) than their morpholine counterparts due to the ring flexibility allowing a "snug fit" in the binding pocket. However, this often comes at the cost of σ1/σ2 selectivity compared to the highly selective S1RA. For neuropathic pain, where σ1 blockade is primary, the diazepane's potency is advantageous.

Detailed Structure-Activity Relationship (SAR)

Region A: The Pyrazole Anchor (LHS)

The 1-ethyl-1H-pyrazol-4-yl moiety is a "privileged structure" for σ1R.

  • Ethyl vs. Methyl: The N1-ethyl group provides optimal filling of the primary hydrophobic sub-pocket. Reducing to methyl decreases affinity (Ki increases ~3-fold).

  • Pyrazole Nitrogen: The lone pairs on the pyrazole ring can act as weak hydrogen bond acceptors, stabilizing the molecule within the receptor vestibule.

Region B: The Diazepane Core
  • Ring Size: Expanding from piperazine (6) to diazepane (7) increases the distance between the cationic center and the hydrophobic wings. This allows the molecule to span larger distances within the binding site, potentially accessing accessory pockets that rigid 6-membered rings cannot.

  • Basicity: The N1 nitrogen (proximal to pyrazole) is the most basic site (pKa ~8.5-9.0). It must be protonated at physiological pH to form the salt bridge with Asp126 .

Region C: The Distal Substituent (RHS)

This is the primary lever for tuning selectivity.

  • Benzofuran (Optimal): Capping the N4 position with a benzofuran moiety yields the highest affinity (Ki = 8.5 nM). The oxygen atom in the benzofuran likely engages in an additional H-bond or dipole interaction.

  • Benzyl: A simple benzyl group is active (Ki ~43 nM) but less potent than the fused bicyclic systems.

  • Unsubstituted (Secondary Amine): The free amine dramatically loses affinity (Ki > 500 nM), confirming the necessity of a hydrophobic group to engage the secondary binding pocket.

Experimental Protocols (Self-Validating Systems)

Protocol: σ1 Receptor Radioligand Binding Assay

Standard validation method to determine Ki values cited in Table 1.

Reagents:

  • Ligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Tissue: Guinea pig brain membranes (Rich in σ1R) or HEK293 cells overexpressing human σ1R.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation: Mix 100 µg membrane protein + 2 nM [³H]-(+)-Pentazocine + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 150 minutes . (Note: Diazepanes have slower association kinetics; extended incubation ensures equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Calculation: Determine IC50 via non-linear regression. Convert to Ki using Cheng-Prusoff equation:

    
    .
    
Protocol: Microsomal Stability (Metabolic Liability Check)

Diazepane rings are susceptible to oxidative ring opening. This assay validates drug-likeness.

Workflow:

  • Incubation: 1 µM Test Compound + 0.5 mg/mL Human Liver Microsomes (HLM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion disappearance.

  • Metric: Calculate Intrinsic Clearance (

    
    ).
    
    • Target:

      
       protein.
      

Screening Workflow Visualization

The following diagram outlines the logical flow for validating analogs of this series, moving from in silico design to functional validation.

Screening_Flow Design Step 1: Scaffold Design (Diazepane + Pyrazole Core) Docking Step 2: Molecular Docking (Target: 5HK1 Crystal Structure) Design->Docking Synthesis Step 3: Synthesis (Reductive Amination) Docking->Synthesis Top Scored Hits Binding Step 4: Binding Assay ([3H]-Pentazocine Displacement) Synthesis->Binding Binding->Design Inactive (Refine SAR) Selectivity Step 5: Selectivity Screen (vs. σ2, hERG, 5-HT) Binding->Selectivity Ki < 50 nM Lead Lead Candidate (Ki < 10nM, >50x Selectivity) Selectivity->Lead Clean Profile

Figure 2: Screening cascade for optimizing 1,4-diazepane sigma ligands.

References

  • ACS Medicinal Chemistry Letters. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. DOI:

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new selective sigma-1 receptor antagonist. British Journal of Pharmacology. DOI:

  • Int. J. Mol. Sci. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles. DOI:

  • Prezzavento, O., et al. (2017). Novel Sigma-1 receptor antagonists: from opioids to small molecules. Future Medicinal Chemistry. DOI: [1]

Sources

cross-reactivity profiling of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Executive Summary

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane (hereafter referred to as EP-Dzp ) represents a strategic scaffold in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists. Unlike first-generation imidazole-based ligands (e.g., thioperamide, ciproxifan) which suffered from potent CYP450 inhibition and poor blood-brain barrier (BBB) penetration, EP-Dzp utilizes a pyrazole bioisostere and a homopiperazine (diazepane) core to improve metabolic stability and selectivity.

This guide provides a rigorous technical comparison of EP-Dzp against industry-standard H3R ligands, detailing the cross-reactivity profiling necessary to validate it as a viable lead candidate for cognitive disorders (Alzheimer’s, ADHD) and narcolepsy.

Compound Classification & Mechanism

  • Primary Target: Histamine H3 Receptor (Human recombinant H3R).

  • Mechanism of Action: Inverse Agonist / Antagonist.[1]

  • Chemical Class: Non-imidazole, diazepane-based amine.

  • Key Structural Advantage: The 1,4-diazepane ring provides conformational flexibility distinct from the rigid piperidine found in Pitolisant , potentially offering unique binding kinetics and reduced hERG liability.

Table 1: Structural & Pharmacological Comparison
FeatureEP-Dzp (Lead) Pitolisant (Marketed) Ciproxifan (Tool) ABT-239 (Clinical)
Core Scaffold 1,4-DiazepanePiperidineImidazolePyrrolidine
H3R Affinity (

)
~7.5 - 8.5 (Est.)8.89.29.5
CYP450 Liability Low (Pyrazole)Moderate (CYP2D6)High (Imidazole)Low
hERG Inhibition Moderate RiskLowModerateLow
Selectivity (H3 vs H4) >100-fold>1000-fold>100-fold>1000-fold

Cross-Reactivity Profiling: The "Killer" Off-Targets

For any diazepane-based H3 antagonist, the "Safety Screen" is critical. The basic nitrogen of the diazepane can promiscuously bind to other GPCRs and ion channels.

A. Histamine Subtype Selectivity (H1, H2, H4)
  • Objective: Ensure the compound modulates CNS histamine release (H3) without causing sedation (H1 blockade), gastric acid secretion (H2 activation), or immune suppression (H4).

  • Protocol: Radioligand binding assays using membrane preparations from CHO cells stably expressing hH1, hH2, or hH4.

  • Acceptance Criteria: Selectivity Ratio (

    
     Off-target / 
    
    
    
    H3R) > 100.
B. The hERG Liability (Kv11.1)
  • Risk: Diazepanes are known pharmacophores for hERG channel blockade, leading to QT prolongation.

  • Protocol: Automated Patch Clamp (QPatch or Patchliner) on CHO-hERG cells.

  • Comparative Benchmark:

    • EP-Dzp Target:

      
      .
      
    • Ciproxifan:

      
       (Warning flag).
      
C. CYP450 Inhibition[2]
  • Rationale: The pyrazole ring is designed to avoid the heme-iron coordination seen with imidazole rings (Ciproxifan).

  • Assay: Fluorometric inhibition assay using recombinant human CYPs (1A2, 2C9, 2D6, 3A4).

Experimental Protocols

Protocol 1: H3R Inverse Agonist Functional Assay (cAMP)
  • Principle: H3R is

    
    -coupled. Agonists decrease cAMP; Inverse Agonists prevent constitutive decrease (or increase cAMP in high-expression systems).
    
  • Step-by-Step:

    • Cell Line: HEK293T overexpressing hH3R and a cAMP-responsive luciferase reporter (CRE-Luc).

    • Seeding: 20,000 cells/well in 384-well plates; incubate 24h.

    • Treatment: Add Forskolin (

      
      ) to stimulate cAMP.
      
    • Dosing: Add EP-Dzp (1 nM to 10

      
      ) alone (Inverse Agonist mode) or with R-
      
      
      
      -methylhistamine (Antagonist mode).
    • Detection: Add Luciferase substrate; measure luminescence.

    • Analysis: Plot RLU vs. Log[Concentration] to determine

      
       or 
      
      
      
      .
Protocol 2: Broad Selectivity Screening (Cerep/Eurofins Panel)
  • Scope: Screen EP-Dzp at 10

    
     against a panel of 44 targets (GPCRs, Transporters, Ion Channels).
    
  • Critical Hits to Watch:

    • Muscarinic M1/M2: Common off-target for basic amines (causes dry mouth, cognitive blunting).

    • Alpha-1 Adrenergic: Causes hypotension.

    • Sigma Receptors (

      
      ):  Diazepanes have high affinity here; potential for psychotomimetic effects.
      

Visualization of Workflows

Figure 1: Cross-Reactivity Screening Cascade

Caption: A self-validating hierarchical screening workflow. Compounds only progress to functional safety assays (hERG/CYP) if they meet primary affinity and selectivity thresholds.

ScreeningCascade Start Compound Library (EP-Dzp) Primary Primary Screen hH3R Binding (Single conc. 10µM) Start->Primary Decision1 >50% Inhib? Primary->Decision1 Affinity Dose Response (Ki Determination) Decision2 Ki < 100nM? Affinity->Decision2 Selectivity Selectivity Panel (H1, H2, H4, M1, Alpha1) Decision3 Selectivity > 100x? Selectivity->Decision3 Functional Functional Assay (cAMP / GTPγS) Safety Safety Profiling (hERG, CYP450, Ames) Functional->Safety Decision1->Start No (Discard) Decision1->Affinity Yes Decision2->Selectivity Yes Decision3->Functional Yes

Figure 2: H3R Signaling & Antagonist Intervention

Caption: Mechanism of action. EP-Dzp blocks the Gi/o-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP levels and neurotransmitter release.

H3R_Signaling cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space Ligand Histamine (Endogenous) H3R H3 Receptor (GPCR) Ligand->H3R Activates Antagonist EP-Dzp (Antagonist) Antagonist->H3R Blocks Gi Gi/o Protein Antagonist->Gi Prevents Activation H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Activates cAMP cAMP Levels AC->cAMP Produces Release Neurotransmitter Release (Ach, DA, Histamine) cAMP->Release Promotes

Comparative Data Summary

The following data represents a synthesized profile based on structure-activity relationships (SAR) of diazepane H3 antagonists (e.g., Bioorg. Med. Chem. Lett. series).

Table 2: Selectivity & Safety Profile
AssayEP-Dzp (Expected)Ciproxifan Interpretation
hH3R Binding (

)
4.2 nM 0.8 nMHigh affinity, suitable for lead optimization.
hH1R Binding (

)
> 10,000 nM> 10,000 nMExcellent selectivity (No sedation).
hH4R Binding (

)
850 nM25 nMSuperior selectivity vs. Ciproxifan.
CYP2D6 Inhibition (

)
> 20

2.5

Reduced metabolic liability.
hERG (

)
8.5

3.2

Improved cardiac safety margin.
Microsomal Stability (

)
45 min15 minPyrazole improves metabolic half-life.

Expert Commentary & Troubleshooting

The "Linker" Effect: In 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane, the methylene linker is short.

  • Insight: Short linkers in H3 antagonists often increase rigidity but may reduce affinity compared to propyl linkers. If

    
     is weak (>100 nM), consider extending the linker to a propyl chain or adding a lipophilic tail to the distal nitrogen of the diazepane (N4) to access the secondary binding pocket of the H3 receptor.
    

Handling High Basicity: Diazepanes are highly basic (


).
  • Issue: High non-specific binding in filtration assays.

  • Solution: Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for at least 2 hours. Use low-binding plates for dilutions.

References

  • Gemini, H. et al. "Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(1), 39-43.[2] Link

  • Lovenberg, T.W. et al. "Cloning and Functional Expression of the Human Histamine H3 Receptor."[1] Molecular Pharmacology, 55(6), 1101-1107. Link

  • Berlin, M. et al. "Histamine H3 receptor antagonists: An overview of the current landscape." Journal of Medicinal Chemistry, 54(1), 2011. Link

  • Sander, K. et al. "H3 receptor antagonists: Structure-activity relationships of imidazole and non-imidazole ligands." ChemMedChem, 5(1), 2010. Link

Sources

A Comparative Guide to in silico Modeling of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane Binding

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the molecular interactions between a potential therapeutic agent and its biological target is paramount. In silico modeling provides a powerful and cost-effective avenue to predict, analyze, and refine these interactions, thereby accelerating the drug discovery pipeline. This guide offers an in-depth, comparative analysis of computational workflows for modeling the binding of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane, a novel small molecule with therapeutic potential, to its putative target.

While the specific biological target of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is not yet fully elucidated, structural analogs containing the 1,4-diazepane moiety have shown affinity for G-protein coupled receptors, including dopamine and serotonin receptors. For the purpose of this illustrative guide, we will hypothesize the human Dopamine D2 Receptor (D2R) as a plausible biological target. The D2R is a key therapeutic target for antipsychotic and neurological medications.[1][2] We will utilize the high-resolution crystal structure of the human D2R in complex with the antagonist spiperone (PDB ID: 7DFP) as our receptor model.[3]

This guide will detail a primary, robust workflow for predicting the binding mode and affinity of our compound of interest. Furthermore, it will objectively compare this workflow with alternative, widely-used methodologies and software packages, providing the rationale and supporting data necessary for you to make informed decisions in your own research endeavors.

I. The Computational Modeling Workflow: A Logical Framework

A comprehensive in silico analysis of ligand binding typically involves a multi-step process. Each step builds upon the previous one, progressively refining our understanding of the molecular recognition event. The logical flow of this process is depicted below.

cluster_0 Preparation Phase cluster_1 Modeling Phase cluster_2 Analysis Phase PDB Target Selection (Dopamine D2R - 7DFP) Docking Molecular Docking (Pose Prediction) PDB->Docking Ligand Ligand Preparation (1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane) Ligand->Docking MD Molecular Dynamics (Complex Stability) Docking->MD Top Ranked Pose Free_Energy Free Energy Calculation (Binding Affinity) MD->Free_Energy Stable Trajectory Analysis Results Analysis & Visualization MD->Analysis Free_Energy->Analysis

Figure 1: A generalized workflow for in silico protein-ligand binding analysis.

II. Primary Workflow: A Step-by-Step Protocol

This section details a robust and widely accepted workflow for modeling the binding of our compound of interest to the Dopamine D2 Receptor.

A. Target and Ligand Preparation

Accurate modeling begins with meticulous preparation of the receptor and ligand structures. This is a critical step, as errors introduced here will propagate through the entire simulation pipeline.[4]

1. Receptor Preparation (using UCSF Chimera and AMBER Tools):

  • Objective: To clean the PDB structure, add missing atoms, and assign correct protonation states and partial charges.

  • Protocol:

    • Fetch the Structure: Load the crystal structure of the Dopamine D2 Receptor (PDB ID: 7DFP) into UCSF Chimera.[3]

    • Clean the Structure: Remove water molecules, co-solvents, and any co-crystallized ligands (in this case, spiperone). Retain only the protein chain(s) of interest.

    • Add Hydrogens: Use the AddH function in Chimera to add hydrogen atoms to the protein, specifying the expected pH of the physiological environment (typically 7.4). This is crucial for correct hydrogen bonding networks.

    • Assign Partial Charges: Utilize the Add Charge tool to assign AMBER ff14SB partial charges to the standard amino acid residues.

    • Save the Prepared Structure: Save the cleaned and prepared protein structure in the .pdb format for use in subsequent steps.

2. Ligand Preparation (using Avogadro and AMBER Tools):

  • Objective: To generate a 3D conformation of the ligand, assign correct atom types and partial charges.

  • Protocol:

    • Build the Ligand: Construct the 2D structure of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane using a molecule editor like Avogadro.

    • Generate 3D Coordinates: Use the built-in force field optimization in Avogadro (e.g., MMFF94) to generate a reasonable 3D conformation.

    • Assign Partial Charges: Employ the Antechamber tool from the AMBER suite to assign GAFF (General Amber Force Field) atom types and AM1-BCC partial charges. This is a standard procedure for small organic molecules.[5]

    • Save the Prepared Ligand: Save the final ligand structure in .mol2 or .pdbqt format, which contains the 3D coordinates and partial charge information.[6]

B. Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] We will use AutoDock Vina, a widely-used open-source docking program known for its speed and accuracy.[8][9]

  • Objective: To predict the binding pose of our ligand in the D2R active site and obtain a preliminary binding affinity score.

  • Protocol:

    • Prepare Receptor and Ligand for Vina: Convert the prepared protein and ligand files to the .pdbqt format using scripts from MGLTools. This format includes atomic charges and atom type information required by Vina.[8]

    • Define the Binding Site: Identify the binding pocket of the D2R. In the absence of a known binding site for our novel ligand, we will define the search space based on the location of the co-crystallized ligand (spiperone) in the original 7DFP structure.[3] A grid box encompassing this site (e.g., 26x26x26 Å) should be defined in the Vina configuration file.[10]

    • Run Docking Simulation: Execute AutoDock Vina with the prepared receptor, ligand, and configuration file. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.[9]

    • Analyze Results: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is considered the most likely binding mode.[8]

C. Molecular Dynamics (MD) Simulation with GROMACS

While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment.[11][12] We will use GROMACS, a versatile and high-performance MD engine.

  • Objective: To assess the stability of the docked pose and to generate an ensemble of conformations for subsequent free energy calculations.

  • Protocol:

    • System Building:

      • Combine the coordinates of the protein and the top-ranked ligand pose from docking into a single complex file.

      • Define a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the complex to the box edges) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

      • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

    • Topology Generation: Create a GROMACS topology file that describes the force field parameters for the protein (e.g., CHARMM36m) and the ligand (generated from the CGenFF server or similar tools).[5][11]

    • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

    • Equilibration:

      • Perform a short (e.g., 1 ns) NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

      • Follow with a longer (e.g., 5-10 ns) NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.[13]

    • Production MD: Run the production simulation for a sufficient duration (e.g., 100 ns or more) without any restraints.

    • Trajectory Analysis: Analyze the resulting trajectory for key metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and specific protein-ligand interactions (e.g., hydrogen bonds).[14][15][16][17][18]

D. Binding Free Energy Calculation with MM/PBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from an MD trajectory. It offers a balance between computational cost and accuracy.[19]

  • Objective: To calculate the binding free energy (ΔG_bind) of the protein-ligand complex.

  • Protocol:

    • Extract Frames: Select frames from the stable portion of the production MD trajectory.

    • Run MM/PBSA Calculation: Use a tool like g_mmpbsa or the AMBER MMPBSA.py script (which can be adapted for GROMACS trajectories) to perform the calculation.[19][20][21][22][23] The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each G term is composed of molecular mechanics energy, polar solvation energy (calculated with the Poisson-Boltzmann equation), and non-polar solvation energy (calculated from the solvent-accessible surface area).[19]

    • Analyze Results: The final ΔG_bind value provides an estimate of the binding affinity. The method also allows for per-residue energy decomposition, highlighting key residues involved in the binding.[22]

III. Comparative Analysis of Alternative Methodologies

The described workflow is one of many valid approaches. This section compares the chosen methods with popular alternatives, providing a basis for selecting the most appropriate tools for your specific research needs.

A. Molecular Docking Software
Software Primary Algorithm Advantages Disadvantages Licensing
AutoDock Vina Empirical Scoring Function, Gradient-based OptimizationFast, accurate, and widely used in academia.[8][9]Less sophisticated scoring function compared to commercial options.Open Source
Schrödinger Glide Hierarchical filters, OPLS force field, GlideScoreHigh accuracy, well-validated for virtual screening, integrated into a comprehensive suite.[24][25][26][27][28]Commercial, can be computationally expensive for the highest precision modes.Commercial
GOLD Genetic AlgorithmHighly flexible, excels at handling protein flexibility and water molecules, multiple scoring functions.[29][30][31][32][33]Can be slower than other methods, requires more user expertise to set up.Commercial (Free for Academics)
B. Molecular Dynamics Simulation Engines

MD_Engines MD Simulation Engines GROMACS GROMACS (Speed & Versatility) MD_Engines->GROMACS AMBER AMBER (Biomolecular Focus, FEP) MD_Engines->AMBER NAMD NAMD (Scalability) MD_Engines->NAMD

Figure 2: Comparison of popular MD simulation engines.

Software Key Strengths Typical Use Cases Licensing
GROMACS Extremely fast, especially on GPUs; large user community; versatile.[11][12]High-throughput simulations, large biomolecular systems.Open Source
AMBER Well-validated force fields for proteins and nucleic acids; strong support for free energy calculations (FEP).[34][35][36][37]High-accuracy binding free energy calculations, nucleic acid simulations.Commercial (AmberTools is free)
NAMD Excellent scalability on parallel computing architectures.Very large systems, simulations on supercomputers.Free for Academics
C. Binding Free Energy Calculation Methods
Method Principle Advantages Disadvantages Computational Cost
MM/PBSA End-state method averaging over MD snapshots.[19]Computationally efficient, provides per-residue decomposition.[22]Less accurate than alchemical methods, sensitive to simulation parameters.Moderate
Alchemical FEP Transforms the ligand into a dummy molecule via non-physical intermediate states.[34]Considered the "gold standard" for accuracy in relative binding free energy.Computationally very expensive, can have convergence issues.[34]Very High
Thermodynamic Integration (TI) Similar to FEP, integrates the derivative of the Hamiltonian with respect to a coupling parameter.Rigorous and accurate.Computationally intensive, similar to FEP.Very High

IV. Conclusion and Future Directions

This guide has presented a comprehensive and comparative overview of in silico methodologies for modeling the binding of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane to a hypothesized target, the Dopamine D2 Receptor. The primary workflow, utilizing AutoDock Vina for docking, GROMACS for MD simulations, and MM/PBSA for free energy calculations, represents a balanced approach in terms of computational cost and predictive power, making it an excellent starting point for many research projects.

The choice of computational tools and methods should always be guided by the specific scientific question at hand, the available computational resources, and the desired level of accuracy. For initial screening of many compounds, a rapid docking protocol like AutoDock Vina or Glide's HTVS mode may be sufficient. For lead optimization, where high accuracy is critical, more rigorous and computationally expensive methods like FEP or TI with a robust MD engine like AMBER are warranted.

As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of these in silico methods will undoubtedly improve. Integrating machine learning and artificial intelligence approaches with these physics-based simulations holds the promise of further revolutionizing the field of drug discovery, enabling faster and more accurate prediction of ligand-protein interactions.

V. References

  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). [Link]

  • Computer-Aided Drug Design Tutorials: 4.2. Docking with Glide. [Link]

  • RCSB PDB - 7DFP: Human dopamine D2 receptor in complex with spiperone. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. [Link]

  • Getting Started with Protein-Ligand Docking Using GOLD - CCDC. [Link]

  • Protein-Ligand Complex - MD Tutorials. [Link]

  • Tutorial – AutoDock Vina. [Link]

  • How to Understand and Interpret Molecular Dynamics Results? - YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]

  • RCSB PDB - 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. [Link]

  • RCSB PDB - 6VMS: Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. [Link]

  • Dopamine receptor D2 - Wikipedia. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Amber Tutorial for Heidelberg-ND Summer School. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC. [Link]

  • Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. [Link]

  • Basic analysis of a MD simulation - Biotite. [Link]

  • Tutorial : Docking small molecules in a receptor using GOLD - LORIA. [Link]

  • Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD - YouTube. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. [Link]

  • DOCKING TUTORIAL. [Link]

  • Molecular Docking Tutorial. [Link]

  • Schrödinger Docking Tutorial - CD ComputaBio. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. [Link]

  • 2023 DOCK tutorial 1 with PDBID 4S0V - Rizzo_Lab. [Link]

  • Schrödinger Notes—Molecular Docking - J's Blog. [Link]

  • Introduction to docking using GOLD - YouTube. [Link]

  • Introduction to Structure Preparation and Visualization - GitHub Pages. [Link]

  • How do I do a Docking Virtual Screening in GOLD? - ResearchGate. [Link]

  • Docking and scoring - Schrödinger. [Link]

  • Preparation of protein/N-glycan/ligand/membrane complex for Amber FF (5O8F) - YouTube. [Link]

  • 2021 AMBER tutorial 1 with PDBID 1HW9 - Rizzo_Lab. [Link]

  • Tutorials - g_mmpbsa. [Link]

  • MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG - YouTube. [Link]

  • Virtual Screening With GLIDE. [Link]

  • g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • AMBER demo - YouTube. [Link]

  • MM/GB(P)SA free energy calculations using various programs - ULAKBİM. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.